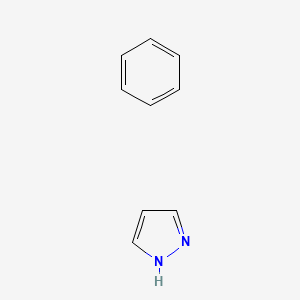
benzene;1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;1H-pyrazole is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic compound 1H-pyrazole Benzene is a well-known aromatic hydrocarbon with a six-membered ring structure, while 1H-pyrazole is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene;1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with carbonyl compounds, such as diketones or aldehydes, in the presence of benzene. This reaction typically requires mild conditions and can be catalyzed by acids or bases. Another method involves the cycloaddition of hydrazones with alkynes, which can be facilitated by transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using readily available starting materials. The process may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene;1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Benzene;1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of benzene;1H-pyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes and receptors. For example, some pyrazole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins. Other derivatives may interact with DNA or proteins, leading to anticancer or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Benzene;1H-pyrazole can be compared with other similar compounds, such as:
Imidazole: Both compounds contain a five-membered ring with two nitrogen atoms, but imidazole has nitrogen atoms at positions 1 and 3, while pyrazole has them at positions 1 and 2.
Indazole: Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. It shares some chemical properties with this compound but has a different structural arrangement.
Pyrazoline: Pyrazoline is a reduced form of pyrazole, containing a five-membered ring with two nitrogen atoms and one double bond
This compound is unique due to its combination of aromatic and heterocyclic properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
835653-09-3 |
|---|---|
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
benzene;1H-pyrazole |
InChI |
InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |
InChI-Schlüssel |
XLTRGZZLGXNXGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C1=CNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)
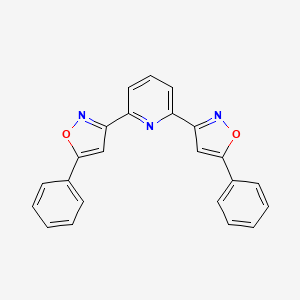

![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
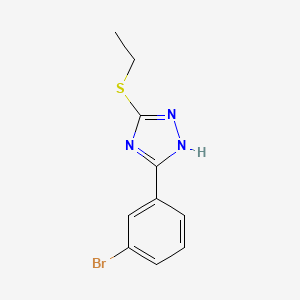
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
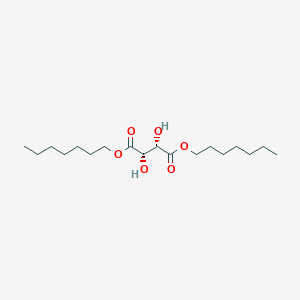
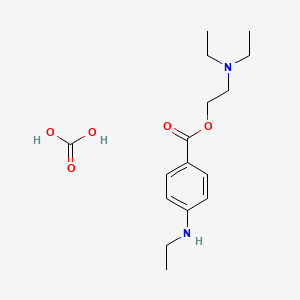
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
